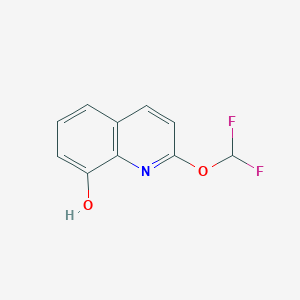

2-(Difluoromethoxy)-8-hydroxyquinoline

Description

Properties

Molecular Formula |

C10H7F2NO2 |

|---|---|

Molecular Weight |

211.16 g/mol |

IUPAC Name |

2-(difluoromethoxy)quinolin-8-ol |

InChI |

InChI=1S/C10H7F2NO2/c11-10(12)15-8-5-4-6-2-1-3-7(14)9(6)13-8/h1-5,10,14H |

InChI Key |

XXZAIXGECLHHPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)OC(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Difluoromethoxy 8 Hydroxyquinoline and Its Analogs

Classical and Emerging Approaches to Substituted 8-Hydroxyquinolines

The synthesis of the 8-hydroxyquinoline (B1678124) core is well-established, with several classical methods still in prevalent use. The Skraup and Friedländer syntheses are two of the most common approaches. rroij.comscispace.com The Skraup synthesis involves the reaction of a substituted aromatic amine with an α,β-unsaturated aldehyde. rroij.com In the Friedländer synthesis, an o-aminobenzaldehyde or o-aminophenone is condensed with a compound containing an active methylene (B1212753) group. ijpsjournal.comuop.edu.pk Other notable classical methods include the Combes, Doebner-von Miller, and Pfitzinger reactions. iipseries.orgpharmaguideline.com

These traditional methods, while effective, often suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and long reaction times. nih.gov Consequently, there has been a significant shift towards the development of more sustainable and efficient "green" methodologies. researchgate.net This includes the use of environmentally benign solvents like water and ethanol, and the application of various catalysts to improve reaction efficiency and selectivity. researchgate.netrsc.org

Targeted Synthesis of the 2-(Difluoromethoxy) Moiety onto the Quinoline (B57606) Core

The introduction of a difluoromethoxy (-OCF₂H) group onto a molecule can significantly alter its physicochemical and biological properties. The synthesis of 2-(Difluoromethoxy)-8-hydroxyquinoline requires specific strategies to introduce this moiety at the 2-position of the quinoline ring.

The synthesis typically begins with a pre-functionalized precursor. One common starting material is 8-hydroxy-2-methylquinoline. nih.gov The hydroxyl group at the 8-position can be protected, for example, as a tosyloxy group, to prevent unwanted side reactions during subsequent functionalization steps. researchgate.net The methyl group at the 2-position can then be oxidized to an aldehyde, creating a reactive site for further modification. nih.gov

Alternatively, functionalization can be achieved through nucleophilic substitution reactions. For example, 4-chloro-8-tosyloxyquinoline can be prepared from 4-hydroxy-8-tosyloxyquinoline and subsequently reacted with various nucleophiles to introduce substituents at the 4-position. researchgate.net While this example is for the 4-position, similar principles can be applied to target the 2-position.

Another strategy involves the use of quinoline N-oxides. The N-oxide activates the quinoline ring, facilitating functionalization at the C2 position. researchgate.netcarbogen-amcis.com For instance, 8-hydroxyquinoline N-oxide can be used as a starting point to introduce various groups at the 2-position. nih.gov

Ring closure reactions are fundamental to forming the quinoline core. As mentioned, classical methods like the Skraup and Friedländer syntheses are widely used. rroij.comscispace.com Modern variations of these reactions often employ catalysts to improve efficiency and yield under milder conditions. researchgate.netnih.gov For instance, the Friedländer annulation can be carried out using recyclable heterogeneous catalysts. rsc.org

Post-functionalization of a pre-formed quinoline ring is another key strategy. rsc.org This approach is particularly useful for introducing the difluoromethoxy group. A common method for difluoromethoxylation involves the use of reagents like diethyl (bromodifluoromethyl)phosphonate in the presence of a base. nih.gov This reaction can be performed on a quinoline precursor bearing a hydroxyl group at the desired position. For the synthesis of 2-(Difluoromethoxy)-8-hydroxyquinoline, one could envision starting with 2,8-dihydroxyquinoline and selectively difluoromethylating the 2-hydroxyl group.

Novel Synthetic Route Development and Optimization

The quest for more efficient, selective, and sustainable synthetic methods is a continuous effort in organic chemistry.

The development of novel catalytic systems is at the forefront of modern quinoline synthesis. Transition metals such as palladium, rhodium, iridium, and copper are frequently employed to catalyze C-H functionalization and cross-coupling reactions, allowing for the direct introduction of various functional groups onto the quinoline ring. mdpi.comnih.govrsc.org The choice of catalyst and ligand is critical for controlling the regioselectivity of the reaction. rsc.orgresearchgate.net

Ligand design plays a pivotal role in tuning the reactivity and selectivity of the metal catalyst. princeton.eduyoutube.com Bulky and electron-rich phosphine (B1218219) ligands, for example, have been shown to be highly effective in palladium-catalyzed cross-coupling reactions. youtube.com The interplay between the ligand and the base used in the reaction is also a key factor in optimizing catalytic performance. acs.org For the synthesis of 2-(Difluoromethoxy)-8-hydroxyquinoline, a catalytic system would need to be designed to selectively functionalize the C-2 position of the quinoline ring.

The principles of green chemistry are increasingly being integrated into the synthesis of quinolines and other heterocyclic compounds. nih.govresearchgate.net This involves minimizing waste, reducing the use of hazardous solvents and reagents, and improving energy efficiency. researchgate.net

Key green chemistry strategies applicable to the synthesis of 2-(Difluoromethoxy)-8-hydroxyquinoline include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, ethanol, or ionic liquids. ijpsjournal.comresearchgate.net

Catalysis: Employing catalysts, especially recyclable nanocatalysts or heterogeneous catalysts, to reduce the need for stoichiometric reagents and enable milder reaction conditions. acs.orgnih.govrsc.org

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel, which minimizes purification steps and reduces solvent waste. researchgate.net

Microwave-Assisted Synthesis: Using microwave irradiation to accelerate reaction times and often improve yields compared to conventional heating methods. ijpsjournal.comrsc.org

By incorporating these principles, the synthesis of 2-(Difluoromethoxy)-8-hydroxyquinoline can be made more sustainable and environmentally responsible.

Flow Chemistry and Continuous Processing Methodologies

The application of flow chemistry and continuous processing to the synthesis of quinoline derivatives offers significant advantages over traditional batch methods, including enhanced safety, improved reaction control, and greater scalability. uc.pt These techniques are particularly beneficial for reactions that are highly exothermic, involve hazardous intermediates, or require precise control over reaction parameters. uc.pt

Continuous-flow systems typically consist of pumps to deliver reagents, a reactor where the transformation occurs, and back-pressure regulators to control the pressure. The reactor can be a simple tube or a more complex microfluidic device. researchgate.net The high surface-area-to-volume ratio in these reactors allows for efficient heat and mass transfer, leading to more consistent product quality. uc.ptresearchgate.net

One example of a continuous flow process applicable to quinoline synthesis is the Doebner-von Miller reaction. rsc.org This method has been adapted to a flow reactor for the synthesis of 2-methylquinoline (B7769805) derivatives from anilines and α,β-unsaturated aldehydes, demonstrating a rapid and green route with good to excellent yields. rsc.org Another relevant application is the continuous flow hydrogenation of quinolines to produce 1,2,3,4-tetrahydroquinolines, which can be achieved using a solid catalyst in a flow reactor system that generates hydrogen gas in situ. acs.org

The modular nature of flow chemistry setups allows for the sequential coupling of different reaction steps without the need for isolating intermediates. uc.pt For instance, a multi-step flow synthesis can be designed to first construct the quinoline core, followed by in-line functionalization, purification, and even analysis. This approach minimizes manual handling and exposure to potentially hazardous reagents. uc.pt

Table 1: Comparison of Batch vs. Flow Chemistry for Quinoline Synthesis

| Feature | Batch Processing | Flow Chemistry/Continuous Processing |

|---|---|---|

| Heat Transfer | Often inefficient, leading to hotspots and potential side reactions. | Highly efficient due to high surface-area-to-volume ratio. uc.ptresearchgate.net |

| Mass Transfer | Can be limited by stirring efficiency. | Enhanced due to small reactor dimensions and defined flow patterns. researchgate.net |

| Safety | Handling of large quantities of hazardous materials. uc.pt | Smaller reaction volumes at any given time, reducing risk. uc.pt |

| Scalability | Often requires re-optimization of reaction conditions. | Achieved by running the process for a longer duration or by "numbering-up" (using multiple reactors in parallel). uc.pt |

| Reaction Control | Less precise control over temperature, pressure, and reaction time. | Precise control over all reaction parameters. uc.pt |

Stereoselective Synthesis and Chiral Resolution for Related Derivatives

The synthesis of enantiomerically pure derivatives related to 2-(difluoromethoxy)-8-hydroxyquinoline is crucial when a specific stereoisomer is responsible for the desired biological activity. This can be achieved through stereoselective synthesis or by resolving a racemic mixture.

Chiral resolution is a common technique used to separate a 50:50 mixture of enantiomers (a racemate). libretexts.org Since enantiomers have identical physical properties, direct separation is challenging. The most prevalent method involves reacting the racemate with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. libretexts.orgwikipedia.org Diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. wikipedia.org After separation, the chiral resolving agent is removed to yield the individual, enantiomerically pure compounds. libretexts.orgwikipedia.org

For derivatives of 2-(difluoromethoxy)-8-hydroxyquinoline that possess an acidic or basic center, diastereomeric salt formation is a viable resolution strategy. libretexts.org Chiral amines are frequently used as resolving agents for acidic compounds, while chiral acids are employed for the resolution of basic compounds. libretexts.org

Table 2: Common Chiral Resolving Agents

| Resolving Agent Type | Examples |

|---|---|

| Chiral Acids | (+)-Tartaric acid, (-)-Malic acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid libretexts.orgonyxipca.com |

| Chiral Bases | Brucine, Strychnine, Quinine, (S)-(-)-1-Phenylethylamine libretexts.orgonyxipca.com |

Another approach to obtaining single enantiomers is stereoselective synthesis , where a chiral catalyst or auxiliary is used to favor the formation of one stereoisomer over the other. While specific examples for 2-(difluoromethoxy)-8-hydroxyquinoline are not detailed, the principles of asymmetric synthesis are broadly applicable to quinoline structures. For instance, asymmetric hydrogenation of a prochiral quinoline derivative using a chiral catalyst could yield an enantiomerically enriched product.

Parallel Synthesis and Library Generation Strategies for Research Exploration

Parallel synthesis is a powerful strategy for rapidly generating a large number of structurally related compounds, known as a chemical library, for high-throughput screening and structure-activity relationship (SAR) studies. acs.orgnih.gov This approach involves the simultaneous synthesis of a series of compounds in separate reaction vessels.

For the exploration of analogs of 2-(difluoromethoxy)-8-hydroxyquinoline, a library could be designed by systematically varying substituents at different positions on the quinoline ring. Solution-phase parallel synthesis is a common method that facilitates the production of moderately sized libraries. acs.orgnih.gov

Multicomponent reactions (MCRs) are particularly well-suited for library generation as they allow for the construction of complex molecules from three or more starting materials in a single step, introducing significant structural diversity. rsc.org Various MCRs, such as the Povarov and Ugi reactions, have been successfully used to synthesize diverse quinoline scaffolds. rsc.org

The general workflow for parallel synthesis of a quinoline library might involve:

Scaffold Synthesis: A common quinoline core structure is synthesized.

Diversification: The core is distributed into an array of reaction vessels.

Reaction with Building Blocks: Each vessel is treated with a different building block (e.g., various aldehydes, amines, or other reagents) to introduce structural diversity. acs.org

Work-up and Purification: The reactions are worked up and purified in parallel, often using automated systems. acs.org

For example, a library of 4-aminoquinoline (B48711) derivatives was successfully generated using a parallel synthesis approach where a key intermediate was reacted with a diverse set of aldehydes to produce a range of final compounds. acs.org This strategy allows for the efficient exploration of the chemical space around the 8-hydroxyquinoline scaffold.

Structure Activity Relationship Sar Studies of 2 Difluoromethoxy 8 Hydroxyquinoline Derivatives

Design Principles for Modulating 8-Hydroxyquinoline (B1678124) Bioactivity

The 8-hydroxyquinoline core is recognized as a "privileged structure" in medicinal chemistry, known for its wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. mdpi.commdpi.comnih.gov A central feature of its activity is its ability to chelate metal ions, a property that can be finely tuned through structural modifications. scispace.com

Bioisosteric replacement is a key strategy for optimizing lead compounds by exchanging a functional group with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties. mdpi.com In the context of 8-hydroxyquinoline, this can involve two main approaches: modifying the scaffold itself or replacing existing substituents.

Scaffold Hopping: The entire quinoline (B57606) ring system can be replaced with other heterocyclic structures, such as quinazoline, to create novel metal-binding isosteres (MBIs). nih.govacs.orgnih.gov This approach aims to overcome potential liabilities associated with the 8-HQ core, like poor solubility or membrane permeability, while preserving the crucial metal-binding pharmacophore. nih.govacs.org

Substituent Isosteres: The difluoromethyl (CF2H) group, closely related to the difluoromethoxy group, is considered a metabolically stable bioisostere of alcohol, thiol, or amine functionalities. nih.gov The difluoromethoxy (-OCF2H) group itself can be seen as a bioisostere for other groups, offering unique electronic properties and the ability to act as a hydrogen bond donor. nih.govrsc.org

The table below illustrates common bioisosteric replacements relevant to drug design.

| Original Group | Bioisosteric Replacement(s) | Rationale for Replacement |

| -OH (Alcohol) | -CF2H, -NH2, -F | Modulate hydrogen bonding, pKa, and metabolic stability. nih.govcambridgemedchemconsulting.com |

| -O- (Ether) | -CF2- | Enhance metabolic stability while maintaining a similar bond angle. cambridgemedchemconsulting.com |

| Phenyl | Pyridyl, Thiophene | Alter electronic distribution, solubility, and potential for hydrogen bonding. cambridgemedchemconsulting.com |

| Quinoline | Quinazoline | Modify drug-target interactions and physicochemical properties. nih.govacs.org |

This table is generated based on established principles of bioisosteric replacement in medicinal chemistry.

The bioactivity of the 8-hydroxyquinoline scaffold is highly sensitive to the nature and position of its substituents. rsc.org While the 8-hydroxyl group is often essential for metal chelation and activity, modifications at other positions, particularly C5 and C7, have been extensively studied to enhance potency and selectivity. mdpi.commdpi.com

Positions 5 and 7: These are the most commonly modified positions. Introducing halogen atoms (e.g., chlorine, iodine) or bulky groups can significantly impact antimicrobial and anticancer activity. mdpi.comnih.gov For instance, the introduction of a triazole core at the 5-position has been shown to yield potent antifungal agents. mdpi.com

Position 2: Modifications at the C2 position have historically been considered less favorable, with some early studies showing a loss of activity with simple alkyl or hydroxyl substitutions. nih.gov However, more complex substituents or the formation of a ring between positions 1 and 2 have led to highly active compounds, indicating that this position is crucial for the spatial arrangement of the molecule and its interaction with biological targets. nih.gov The placement of the (difluoromethoxy) group at this position suggests a strategy to modulate planarity and introduce specific electronic and hydrogen-bonding interactions.

The following table summarizes the observed effects of substituents at various positions on the quinoline ring, based on findings from multiple studies on 8-HQ derivatives.

| Position on Quinoline Ring | Type of Substituent | Observed Impact on Bioactivity | Reference(s) |

| 2 | Methyl, Hydroxyl | Generally unfavorable, loss of antibacterial activity. | nih.gov |

| 2 | Fused Ring (e.g., Benzothiazolo) | Can lead to highly active antibacterial agents. | nih.gov |

| 5 and 7 | Halogens (Cl, Br, I) | Enhances antimicrobial and antileishmanial activity. | rsc.orgnih.gov |

| 5 | Triazole Core | Potent antifungal activity, potential cell wall disruption. | mdpi.commit.edu |

| 5 and 7 | Aminosulfonyl | Conferred radioprotective activity in MOLT-4 cells. | nih.gov |

| General | Electron-withdrawing groups | Often increases inhibitory activity against kinases. | nih.gov |

This table collates data from various studies on substituted quinoline and 8-hydroxyquinoline derivatives to illustrate general SAR trends.

Role of the 2-(Difluoromethoxy) Group in Modulating Molecular Interactions

The difluoromethoxy (-OCF2H) group is a privileged substituent in modern drug design, prized for its ability to fine-tune the physicochemical properties of a molecule. rsc.org Its incorporation at the 2-position of the 8-hydroxyquinoline scaffold is a deliberate tactic to influence ligand-target interactions and cellular behavior.

The -OCF2H group imparts a unique combination of electronic and steric properties that can significantly affect how a molecule binds to its biological target.

Electronic Effects: The two fluorine atoms make the difluoromethoxy group strongly electron-withdrawing. rsc.orgmdpi.com This influences the electron distribution across the entire quinoline ring system, which can alter the pKa of the 8-hydroxyl group and the nitrogen atom, thereby modulating metal chelation affinity and the strength of other intermolecular interactions. researchgate.net The C-F bond is highly polarized and metabolically stable, making the group resistant to enzymatic degradation. mdpi.com

Steric and Conformational Effects: While sterically larger than a hydrogen atom, the -OCF2H group is relatively small and can influence the conformation of the molecule. researchgate.net More importantly, the CF2H moiety can act as a hydrogen bond donor, a unique feature that allows it to form specific, favorable interactions with protein targets that are not possible with analogous methoxy (B1213986) (-OCH3) or trifluoromethoxy (-OCF3) groups. nih.gov This ability to engage in hydrogen bonding can enhance binding affinity and specificity. nih.govresearchgate.net

A comparison of the properties of the difluoromethoxy group with other common substituents highlights its unique profile.

| Substituent | Hansch Lipophilicity Parameter (π) | Electronic Effect | Hydrogen Bonding Capability |

| -H | 0.00 | Neutral | None |

| -CH3 (Methyl) | +0.56 | Weakly Donating | None |

| -OCH3 (Methoxy) | -0.02 | Donating (Resonance), Withdrawing (Inductive) | Acceptor |

| -CF3 (Trifluoromethyl) | +0.88 | Strongly Withdrawing | Weak Acceptor |

| -OCF2H (Difluoromethoxy) | +0.45 (approx.) | Strongly Withdrawing | Donor / Acceptor |

| -OCF3 (Trifluoromethoxy) | +1.04 | Strongly Withdrawing | Acceptor |

This table is compiled from various sources in medicinal chemistry to compare the physicochemical properties of the -OCF2H group. The lipophilicity value for -OCF2H is an estimate based on related fluorinated groups. mdpi.com

The ability of a drug to reach its target within a cell is paramount to its efficacy. The physicochemical properties conferred by the difluoromethoxy group are expected to have a significant impact on how 2-(Difluoromethoxy)-8-hydroxyquinoline traverses cellular membranes and accumulates intracellularly.

Lipophilicity and Permeability: The incorporation of fluorine-containing groups like -OCF2H generally increases a molecule's lipophilicity. mdpi.com This enhanced lipophilicity can improve permeability across the lipid bilayers of cell membranes, facilitating cellular uptake and transport. rsc.org The -OCF2H group is described as having "dynamic lipophilicity," meaning it can adjust its conformation to adapt to different chemical environments, potentially aiding its passage through both aqueous and lipid phases. rsc.org

Cellular Distribution: Studies using fluorescently-labeled 8-hydroxyquinoline derivatives have provided insights into their subcellular localization. For example, a potent antifungal 8-HQ derivative was observed to accumulate at the cell edge, suggesting an interaction with the fungal cell wall or membrane. mdpi.commit.edu Other studies on neuroblastoma cells showed that 8-HQ derivatives could effectively cross cell membranes to exert protective effects against high-glucose-induced toxicity. nih.gov The properties of the 2-(difluoromethoxy) group would likely influence such distribution patterns, potentially directing the molecule towards specific cellular compartments or protein targets.

Pharmacophore Elucidation and Ligand-Based Drug Design Approaches

In the absence of a known 3D structure for a drug target, ligand-based drug design provides a powerful alternative for discovering and optimizing new therapeutic agents. nih.govmdpi.com This approach relies on analyzing a set of molecules with known activity to derive a pharmacophore model—an abstract 3D representation of the essential steric and electronic features required for biological activity. fiveable.me

For 2-(Difluoromethoxy)-8-hydroxyquinoline and its derivatives, a pharmacophore model would be constructed by identifying the common structural features critical for their bioactivity. This process typically involves:

Conformational Analysis: Generating a diverse set of low-energy 3D conformations for each active molecule.

Molecular Alignment: Superimposing the conformations of active molecules to identify common spatial arrangements of chemical features.

Feature Identification: Defining the key pharmacophoric features, which for this class of compounds would likely include:

A metal-binding site defined by the 8-hydroxyl oxygen and the quinoline nitrogen.

An aromatic ring feature representing the quinoline scaffold, capable of π–π stacking interactions. rsc.org

A hydrogen bond donor feature corresponding to the -OCF2H group.

Potentially, hydrophobic features or hydrogen bond acceptors depending on other substitutions on the ring.

Once developed, this pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds with different core structures but the same essential features. dovepress.com Furthermore, techniques like Comparative Molecular Field Analysis (CoMFA) can be used to build a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) model. mdpi.comnih.gov Such models correlate the 3D steric and electrostatic properties of the molecules with their biological activity, providing a detailed map that highlights regions where modifications are likely to increase or decrease potency, thus guiding the rational design of new, more effective derivatives. researchgate.net

SAR Analysis for Specific Biological Endpoints (e.g., enzyme inhibition, cellular pathway modulation)

The structure-activity relationship (SAR) of 8-hydroxyquinoline derivatives is highly dependent on the nature and position of substituents. The 2-position of the quinoline ring is a critical site for modification, influencing the compound's interaction with biological targets. nih.govnih.gov

Research on various 2-substituted 8-HQ derivatives provides insights into the potential effects of the 2-(difluoromethoxy) group. For instance, studies have shown that introducing alkyl groups at the 2-position can lead to significant antiviral activity. nih.govmdpi.com Specifically, 2-isopropyl and 2-isobutyl derivatives of 5,7-dichloro-8-hydroxyquinoline were found to be potent inhibitors of the dengue virus. nih.govmdpi.com In another study, 8-hydroxy-2-quinolinecarbaldehyde demonstrated notable in vitro cytotoxicity against several human cancer cell lines, including hepatocellular carcinoma. nih.gov

The introduction of a 2-[(dimethylamino)methyl] substituent on the 8-hydroxyquinoline scaffold was shown to stimulate neural stem cell proliferation through the modulation of reactive oxygen species (ROS) signaling via the NADPH oxidase (Nox) enzyme family. nih.gov This highlights the ability of 2-substituted 8-HQs to modulate specific cellular pathways. Aromatic amide substitutions at the 2-position have also been explored, with findings suggesting that these modifications increase lipophilicity and can enhance antiviral activity. nih.gov

The difluoromethoxy (-OCHF₂) group is of particular interest in medicinal chemistry. It is considered a lipophilic hydrogen bond donor and can serve as a bioisostere for other groups, such as a hydroxyl or methoxy group. The fluorine atoms can significantly alter the electronic properties of the molecule, increasing its metabolic stability and membrane permeability. While direct SAR data for 2-(Difluoromethoxy)-8-hydroxyquinoline is not extensively available in the reviewed literature, the known activities of other 2-substituted analogs suggest that this compound could be a potent modulator of various biological endpoints. The difluoromethoxy group's ability to influence lipophilicity and electronic distribution could enhance interactions with enzyme active sites, such as those of kinases or prolyl hydroxylases, which are known targets for 8-HQ derivatives. researchgate.net

The following table summarizes the biological activities of various 2-substituted 8-hydroxyquinoline derivatives, providing a basis for understanding the potential impact of substitution at this position.

| Compound Name | Substitution at 2-position | Biological Endpoint | Findings |

| 2-isopropyl-5,7-dichloro-8-hydroxyquinoline | Isopropyl | Antiviral (Dengue Virus) | IC₅₀ of 3.03 µM. nih.govmdpi.com |

| 2-isobutyl-5,7-dichloro-8-hydroxyquinoline | Isobutyl | Antiviral (Dengue Virus) | Exhibited significant inhibitory activity. nih.gov |

| 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide | N-(3-nitrophenyl)carboxamide | Antiviral | Showed optimum virus growth inhibition. nih.gov |

| 2-[(dimethylamino)methyl]-8-hydroxyquinoline (DMAMQ) | (dimethylamino)methyl | Neural Stem Cell Proliferation | Enhanced self-renewal and neurite outgrowth via Nox signaling. nih.gov |

| 8-hydroxy-2-quinolinecarbaldehyde | Carbaldehyde | Anticancer (Cytotoxicity) | MTS₅₀ of 6.25 µg/mL against Hep3B cells. nih.gov |

This table is generated based on available data for 2-substituted 8-hydroxyquinoline analogs to infer the potential importance of the 2-position.

Chemoinformatic Approaches to SAR Analysis of 2-(Difluoromethoxy)-8-hydroxyquinoline Libraries

Chemoinformatic tools are increasingly vital for navigating the vast chemical space of compound libraries and for elucidating complex structure-activity relationships. For a library of 2-(Difluoromethoxy)-8-hydroxyquinoline derivatives, these approaches can accelerate the identification of potent and selective compounds.

One powerful chemoinformatic method is the creation of a Structure-Activity Relationship Matrix (SARM). nih.gov This approach has been successfully applied to libraries of 8-hydroxyquinoline-derived Mannich bases to characterize their activity against multidrug-resistant (MDR) cancer cells. nih.govacs.org A SARM analysis visually organizes compounds based on their substituents at different positions and maps their biological activity (e.g., pIC₅₀ values) using a color-coded grid. This allows for the rapid identification of "activity cliffs" and key structural motifs that are crucial for the desired biological effect. For a library of 2-(Difluoromethoxy)-8-hydroxyquinoline derivatives with additional substitutions, a SARM could effectively map how modifications at other positions (e.g., 5 and 7) synergize with or antagonize the effect of the 2-difluoromethoxy group. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another key chemoinformatic technique. QSAR studies use statistical methods to correlate calculated molecular descriptors (e.g., electronic properties, lipophilicity, steric parameters) of a series of compounds with their experimentally determined biological activity. While no specific QSAR models for 2-(Difluoromethoxy)-8-hydroxyquinoline were found, the principles are broadly applicable. For instance, Density Functional Theory (DFT) calculations have been used to describe the electronic and adsorption properties of 8-hydroxyquinoline derivatives developed as corrosion inhibitors, supporting experimental findings. najah.edu Similar computational studies could be employed to calculate descriptors for a library of 2-(Difluoromethoxy)-8-hydroxyquinoline analogs. These descriptors would include:

Electronic Descriptors: Such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are relevant for predicting reactivity and interaction with metal ions, a key feature of 8-HQ chemistry. scispace.com

Lipophilicity Descriptors: Like logP, which is crucial for predicting cell membrane permeability and interaction with hydrophobic pockets in enzymes. The -OCHF₂ group would significantly influence this parameter.

Steric Descriptors: Such as molecular volume and surface area, which define the conformational fit of the molecule within a biological target's binding site.

By generating these descriptors for a virtual or synthesized library and correlating them with activity data (e.g., enzyme inhibition IC₅₀ values), a predictive QSAR model could be built. This model would guide the rational design of new derivatives with potentially improved potency and selectivity, prioritizing the synthesis of the most promising candidates and reducing reliance on extensive and costly screening. nih.gov

Mechanistic Investigations at the Molecular and Cellular Level for 2 Difluoromethoxy 8 Hydroxyquinoline

Exploration of Molecular Target Engagement

Enzyme Inhibition Kinetics and Mechanistic Pathways

No studies detailing the enzyme inhibition kinetics or specific mechanistic pathways for 2-(Difluoromethoxy)-8-hydroxyquinoline have been published. Research on other quinoline (B57606) derivatives has identified them as inhibitors of enzymes like topoisomerase and HIV reverse transcriptase, but this is not specific to the compound . nih.govnih.gov

Protein-Ligand Binding Affinity and Specificity Studies (e.g., SPR, ITC)

There is no available data from protein-ligand binding assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and specificity of 2-(Difluoromethoxy)-8-hydroxyquinoline to any protein target.

Investigation of Nucleic Acid (DNA/RNA) Interactions

Direct investigations into the interaction of 2-(Difluoromethoxy)-8-hydroxyquinoline with DNA or RNA have not been reported. While some quinoline-based compounds are known to act as DNA topoisomerase poisons, trapping DNA-enzyme complexes, this specific mechanism has not been explored for 2-(Difluoromethoxy)-8-hydroxyquinoline. acs.orgresearchgate.netresearchgate.net

Cellular Pathway Modulation

Autophagy and Apoptosis Pathway Investigation in Cellular Systems

No research is available that investigates the effects of 2-(Difluoromethoxy)-8-hydroxyquinoline on autophagy or apoptosis in any cellular system. The role of other quinoline derivatives in inducing these cellular death pathways has been noted, but such data is compound-specific.

Cell Cycle Regulation and Checkpoint Analysis

There are no published findings on how 2-(Difluoromethoxy)-8-hydroxyquinoline may affect cell cycle regulation or influence cell cycle checkpoints.

Modulation of Intracellular Signal Transduction Cascades

The 8-hydroxyquinoline (B1678124) scaffold is a well-documented modulator of various intracellular signaling pathways, often through its ability to interact with metal ions that are crucial for the function of signaling proteins. Derivatives of 8HQ have been shown to influence key cascades such as the mitogen-activated protein kinase (MAPK) and the PI3K/Akt pathways.

The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. researchgate.netpurduebio.comnih.gov Dysregulation of this pathway is implicated in numerous diseases. nih.govnih.gov Certain 8-hydroxyquinoline-metal complexes have demonstrated the ability to suppress signaling cascades mediated by growth factors. For instance, ruthenium-8HQ complexes were found to inhibit angiogenesis and tumor growth by interfering with the activation of both ERK and Akt signaling pathways. nih.gov This suggests that such compounds can disrupt the upstream events that lead to the phosphorylation and activation of these kinases. nih.gov

Furthermore, other substituted 8HQs have been observed to stimulate neurogenesis by modulating reactive oxygen species (ROS) signaling through the NADPH oxidase (Nox) enzyme family. nih.gov Given that ROS can act as second messengers to activate signaling pathways including the MAPK cascade, it is plausible that 2-(difluoromethoxy)-8-hydroxyquinoline could exert its biological effects by altering cellular redox balance, which in turn impinges upon these critical signaling networks. The activation of pathways like p38 MAPK is often associated with cellular stress responses. nih.govbiorxiv.org

Intracellular Localization and Organelle Specificity Studies

The subcellular distribution of a compound is critical to its mechanism of action. The lipophilic nature of the 8-hydroxyquinoline core allows it and its derivatives to cross cellular membranes and distribute within various intracellular compartments.

Mitochondria are central hubs for cellular metabolism and energy production. The ability of 8HQ derivatives to act as ionophores—transporting metal ions like copper and zinc across biological membranes—directly implicates them in the modulation of mitochondrial function. nih.gov An influx of metal ions into the mitochondria can disrupt the electron transport chain, alter the mitochondrial membrane potential, and impact ATP synthesis. nih.gov

This modulation can also lead to changes in the production of reactive oxygen species (ROS). While excessive ROS can induce oxidative stress and cell death, moderate changes can trigger protective cellular responses. nih.gov Studies on 2-substituted 8HQ derivatives have shown they can enhance the self-renewal of neural stem cells by increasing intracellular ROS via the Nox signaling pathway. nih.gov Therefore, 2-(difluoromethoxy)-8-hydroxyquinoline could potentially influence cellular bioenergetics and redox signaling by modulating mitochondrial metal ion content and function.

The endoplasmic reticulum (ER) and lysosomes are critical organelles for protein synthesis, calcium homeostasis, and cellular degradation pathways. The interface between the ER and mitochondria, known as mitochondria-associated ER membranes (MAMs), is a critical site for regulating calcium signaling, lipid metabolism, and apoptosis. nih.gov Given that 8HQ derivatives can influence metal ion homeostasis, they may indirectly affect the functions of these ER-mitochondria contact sites, which are sensitive to ionic fluctuations. nih.govnih.gov

Lysosomes are responsible for the degradation and recycling of cellular components. nih.gov The function of lysosomal enzymes is highly dependent on the acidic pH of the lysosomal lumen. The ionophoretic properties of 8HQ derivatives could potentially alter the ionic environment within lysosomes, thereby affecting their degradative capacity and interacting with pathways like autophagy.

Metal Chelation Dynamics and Impact on Cellular Homeostasis

The defining characteristic of 8-hydroxyquinoline and its derivatives is their ability to chelate metal ions. researchgate.netnih.govyoutube.com The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group form a stable five-membered ring with a metal ion, a structural feature known as a bidentate ligand. scirp.orgscirp.org This chelation is fundamental to the compound's biological effects.

In vitro studies have extensively characterized the formation of metal complexes with 8-hydroxyquinoline. For many divalent metal cations, such as copper (Cu²⁺), nickel (Ni²⁺), and cobalt (Co²⁺), 8HQ typically forms complexes with a 2:1 ligand-to-metal stoichiometry. scirp.orgscirp.org This means two molecules of the 8HQ derivative bind to one metal ion. scirp.org

The stability of these complexes is described by the formation constant (Kf) or its logarithm (log Kf). A higher value indicates a more stable complex. The stability is influenced by the specific metal ion, the solvent, and the nature of substituents on the 8HQ ring. mcmaster.ca While specific stability constants for 2-(difluoromethoxy)-8-hydroxyquinoline are not readily found in the literature, the values for the parent 8HQ provide a strong indication of its chelating potential. The difluoromethoxy group, being electron-withdrawing, may slightly alter the basicity of the donor atoms and thus the stability of the resulting metal complexes compared to the parent molecule.

Interactive Table: Stability Constants (log K) for 8-Hydroxyquinoline with Various Metal Ions

This table presents the cumulative formation constants for metal complexes with the parent ligand, 8-hydroxyquinoline. The data is compiled from various sources and generally refers to aqueous solutions at temperatures between 20-25°C. wordpress.comuci.edu

| Metal Ion | log K₁ | log K₂ (Cumulative) | Stoichiometry (L:M) |

| Cu²⁺ | 12.7 | 24.1 | 2:1 |

| Fe³⁺ | 12.3 | 23.5 | 2:1 |

| Ni²⁺ | 10.9 | 20.7 | 2:1 |

| Zn²⁺ | 9.8 | 18.6 | 2:1 |

| Co²⁺ | 9.6 | 18.2 | 2:1 |

| Cd²⁺ | 8.6 | 15.6 | 2:1 |

| Fe²⁺ | 8.0 | 15.1 | 2:1 |

| Mn²⁺ | 7.4 | 13.5 | 2:1 |

| Mg²⁺ | 6.4 | - | 1:1 |

Note: K₁ refers to the formation of the 1:1 complex (ML), while K₂ refers to the cumulative formation of the 2:1 complex (ML₂).

By chelating and transporting metal ions, 8HQ derivatives can profoundly influence the function of metalloproteins and other metal-containing biomolecules. Many enzymes, known as metalloenzymes, require a metal ion cofactor for their catalytic activity. The 8HQ scaffold has been explored as a metal-binding pharmacophore for designing inhibitors of such enzymes, including matrix metalloproteinases (MMPs). nih.gov

The ability of 8HQ derivatives to act as iron chelators is particularly significant. nih.govresearchgate.net Iron is essential for numerous biological processes, but its dysregulation can lead to oxidative stress through the Fenton reaction. researchgate.net Lipophilic iron chelators based on the 8HQ structure can enter cells and sequester excess iron, thereby preventing oxidative damage. nih.gov However, the iron-8HQ complex itself can be redox-active and, under certain conditions, may contribute to the formation of reactive oxygen species and cause cellular damage, such as DNA strand breaks. documentsdelivered.com This dual role highlights the complex interplay between the chelator, the metal ion, and the cellular environment.

Gene Expression and Proteomic Profiling in Cellular Models

The cellular response to quinoline-based compounds often involves widespread changes in the expression of genes and proteins that govern critical cellular functions like cell cycle, apoptosis, and stress responses.

Transcriptomic Analysis (e.g., RNA-Seq)

Transcriptomic analyses, such as RNA sequencing (RNA-Seq), on cells treated with various quinoline derivatives reveal significant alterations in gene expression patterns. biorxiv.orgcngb.org These studies help to create a global picture of the cellular pathways affected by the compound. For many quinoline-based anticancer agents, a common observation is the downregulation of genes that promote cell proliferation and survival, alongside the upregulation of genes that induce cell cycle arrest and programmed cell death (apoptosis). nih.gov

For a compound like 2-(Difluoromethoxy)-8-hydroxyquinoline, it is plausible that transcriptomic profiling in cancer cell models would reveal a similar pattern. For instance, genes controlling the G1-S and G2-M transitions in the cell cycle may be downregulated, while genes that are part of the apoptotic machinery would be upregulated.

Table 1: Hypothetical Transcriptomic Changes Induced by 2-(Difluoromethoxy)-8-hydroxyquinoline in a Cancer Cell Model

| Gene Category | Representative Genes | Predicted Expression Change | Potential Consequence |

| Cell Cycle Progression | CCND1, CCNE1, CDK2, CDK4 | Downregulated | G1/S phase arrest |

| Apoptosis Regulation | BCL2, XIAP | Downregulated | Promotion of apoptosis |

| Apoptosis Execution | BAX, BAK1, CASP3, CASP9 | Upregulated | Induction of apoptosis |

| DNA Damage Response | GADD45A, CDKN1A (p21) | Upregulated | Cell cycle arrest, DNA repair |

| Stress Response | HMOX1, NQO1 | Upregulated | Oxidative stress response |

Proteomic Profiling (e.g., Mass Spectrometry-based techniques)

Proteomic profiling using mass spectrometry-based techniques provides a complementary view to transcriptomics by directly measuring changes in protein levels and post-translational modifications. nih.govlabcompare.comyoutube.com This is a powerful method for identifying the direct targets of a drug and the downstream signaling pathways it affects. nih.gov For quinoline derivatives, proteomic studies often confirm the transcriptomic findings, showing decreased levels of proliferative proteins and increased levels of apoptotic proteins. nih.gov

Furthermore, proteomics can uncover changes not evident at the transcript level, such as alterations in protein phosphorylation, which is a key mechanism for regulating cellular signaling. Quinoline compounds have been shown to inhibit protein kinases, such as those in the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation. nih.gov Therefore, a proteomic analysis of cells treated with 2-(Difluoromethoxy)-8-hydroxyquinoline would likely show reduced phosphorylation of key signaling proteins like AKT and S6 kinase.

Table 2: Anticipated Proteomic Alterations in Response to 2-(Difluoromethoxy)-8-hydroxyquinoline

| Protein | Biological Pathway | Observed Change | Functional Impact |

| Cyclin D1 | Cell Cycle | Decreased Abundance | Inhibition of G1 progression |

| Phospho-Akt (Ser473) | PI3K/Akt Signaling | Decreased Phosphorylation | Inhibition of survival signals |

| Cleaved Caspase-3 | Apoptosis | Increased Abundance | Execution of apoptosis |

| Cleaved PARP | DNA Repair / Apoptosis | Increased Abundance | Marker of apoptosis |

| Bcl-2 | Apoptosis Regulation | Decreased Abundance | Sensitization to apoptosis |

Investigations into Resistance Mechanisms in Cellular Systems

A significant challenge in cancer therapy is the development of drug resistance, where cancer cells evolve to survive and proliferate despite the presence of a cytotoxic agent. nih.gov Resistance to quinoline-based drugs, like chloroquine, is a well-documented phenomenon. wikipedia.org The mechanisms are often multifactorial and can be either intrinsic to the cancer cell or acquired under the selective pressure of treatment.

Potential resistance mechanisms to a novel agent like 2-(Difluoromethoxy)-8-hydroxyquinoline could involve several strategies. One common mechanism is the increased expression of drug efflux pumps, such as P-glycoprotein (ABCB1), which actively transport the drug out of the cell, reducing its intracellular concentration to sub-lethal levels. researchgate.net

Another major mechanism is the alteration of the drug's molecular target. mdpi.com If the compound inhibits a specific enzyme, mutations in the gene encoding that enzyme can prevent the drug from binding effectively. Cells can also develop resistance by activating compensatory signaling pathways. mdpi.com For example, if the PI3K/Akt pathway is inhibited, cells might upregulate a parallel survival pathway, such as the MAPK/ERK pathway, to bypass the drug-induced block. Finally, enhanced DNA repair mechanisms and evasion of apoptosis are also key strategies that cancer cells employ to develop resistance. nih.govmdpi.com

Table 3: Plausible Mechanisms of Cellular Resistance to 2-(Difluoromethoxy)-8-hydroxyquinoline

| Resistance Mechanism | Molecular Basis | Consequence |

| Increased Drug Efflux | Upregulation of ABC transporter genes (e.g., ABCB1, ABCG2) | Reduced intracellular drug accumulation |

| Target Alteration | Spontaneous mutations in the drug's target protein | Decreased drug binding and efficacy |

| Bypass Pathway Activation | Upregulation of parallel survival pathways (e.g., MAPK/ERK) | Compensatory signaling overcomes drug inhibition |

| Enhanced DNA Repair | Increased expression of DNA repair proteins (e.g., PARP, BRCA1) | Efficient repair of drug-induced DNA damage |

| Evasion of Apoptosis | Upregulation of anti-apoptotic proteins (e.g., Bcl-xL, Mcl-1) or downregulation of pro-apoptotic proteins | Increased survival despite cytotoxic signals nih.gov |

Preclinical Pharmacological Evaluation of 2 Difluoromethoxy 8 Hydroxyquinoline in Research Models

In Vitro Absorption, Distribution, Metabolism, Excretion (ADME) Assessment

A critical early step in drug discovery is the assessment of a compound's ADME profile. These studies help to predict how a drug will behave in a living organism.

Metabolic Stability in Hepatic Microsomes and Hepatocytes

The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. This is commonly evaluated using liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. In these assays, the disappearance of the parent compound over time is monitored. The results are typically expressed as the half-life (t½) or intrinsic clearance (Clint). No published data is currently available regarding the metabolic stability of 2-(Difluoromethoxy)-8-hydroxyquinoline in either human or animal-derived hepatic microsomes or hepatocytes.

Permeability Studies Across Biological Barriers (e.g., Caco-2, PAMPA)

A drug's ability to cross biological membranes is essential for its absorption and distribution to target tissues. The Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are two standard methods for predicting intestinal absorption. Caco-2 cells, which are derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier. PAMPA provides a measure of passive diffusion across an artificial lipid membrane. Specific permeability coefficients (Papp) for 2-(Difluoromethoxy)-8-hydroxyquinoline from these assays have not been reported in the available literature.

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to interact with its target. Highly protein-bound drugs have a lower free fraction, which is the pharmacologically active portion. Equilibrium dialysis and ultrafiltration are common methods to determine the percentage of plasma protein binding. There is no publicly accessible data on the plasma protein binding characteristics of 2-(Difluoromethoxy)-8-hydroxyquinoline.

CYP450 Inhibition and Induction Profiles in vitro

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions, while induction can increase the metabolism of co-administered drugs, potentially reducing their efficacy. In vitro assays using human liver microsomes or recombinant CYP enzymes are used to determine the half-maximal inhibitory concentration (IC50) and the potential for induction. The inhibitory and inductive profile of 2-(Difluoromethoxy)-8-hydroxyquinoline against major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) has not been documented in published research.

Target Engagement and Functional Efficacy in Cellular Models

Once a compound's basic ADME properties are understood, its activity at the intended biological target is investigated using cellular models.

Cell-Based Reporter Gene Assays

Reporter gene assays are a common tool to measure the functional consequence of a drug interacting with its target. These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) linked to a promoter that is regulated by the target of interest. An increase or decrease in reporter gene expression provides a quantitative measure of the compound's activity. Specific studies employing cell-based reporter gene assays to evaluate the functional efficacy of 2-(Difluoromethoxy)-8-hydroxyquinoline are not found in the public domain.

Phenotypic Screening for Desired Biological Outcomes in Cell Lines

Phenotypic screening, an approach that assesses the effects of a compound on cellular behavior without a preconceived target, has been instrumental in identifying the biological activities of novel agents. While specific data on 2-(Difluoromethoxy)-8-hydroxyquinoline is limited, studies on the parent 8-hydroxyquinoline (B1678124) (8HQ) scaffold provide a foundational understanding of its potential effects. For instance, 8-hydroxyquinoline derivatives have demonstrated a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, largely attributed to their metal chelating capabilities. nih.govyoutube.com

In a study investigating an 8-hydroxyquinoline-coated graphene oxide nanocomposite, significant cytotoxic effects were observed in the MCF-7 breast cancer cell line compared to the non-cancerous MCF-10 breast cell line. nih.gov This suggests a degree of selectivity for cancer cells. The observed cell death was linked to the induction of apoptosis, a programmed cell death pathway. nih.gov Specifically, the treatment led to an increased expression of pro-apoptotic genes such as p53, p21, and Bax, and a decreased expression of the anti-apoptotic gene Bcl-2 in MCF-7 cells. nih.gov While this study did not use 2-(Difluoromethoxy)-8-hydroxyquinoline itself, it highlights the potential of the 8-hydroxyquinoline core to induce desired anticancer outcomes in phenotypic screens.

Dose-Response Characterization in Cellular Systems

A critical step in preclinical evaluation is to characterize the relationship between the concentration of a compound and its observed biological effect. This dose-response analysis is essential for determining key parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

For the 8-hydroxyquinoline-coated graphene oxide nanocomposite, the cytotoxic effects on MCF-7 breast cancer cells were found to be both dose- and time-dependent. nih.gov This indicates that as the concentration of the compound and the duration of exposure increase, a greater proportion of cancer cells undergo cell death. While specific IC50 values for 2-(Difluoromethoxy)-8-hydroxyquinoline are not publicly available, the general behavior of 8-hydroxyquinoline derivatives suggests that its activity would also follow a dose-dependent pattern. The lipophilic nature of the 8-hydroxyquinoline scaffold facilitates its passage across cell membranes, allowing it to reach intracellular targets. youtube.com

Investigation of Selectivity and Off-Target Interactions in Cellular Panels

The ideal therapeutic agent exhibits high selectivity for its intended target while minimizing interactions with other biological molecules, thereby reducing the potential for adverse effects. Computational approaches and experimental screening against diverse cellular panels are employed to assess the selectivity of a compound. mdpi.comnih.gov

The 8-hydroxyquinoline scaffold is known to chelate various metal ions, which is a key mechanism of its biological activity. nih.govrroij.com This metal-chelating property can, however, lead to off-target effects if the compound indiscriminately binds to essential metal ions within the body. nih.gov The selectivity of 8-hydroxyquinoline derivatives can be influenced by their specific substitutions. nih.gov For example, certain derivatives exhibit selectivity for copper and zinc ions, which are implicated in the pathology of neurodegenerative diseases. nih.gov

Computational models can predict potential off-target interactions by analyzing the chemical structure of a compound and comparing it to databases of known drug-target interactions. nih.gov Such analyses can provide an early indication of a compound's promiscuity and guide further experimental validation. mdpi.com While a specific off-target interaction profile for 2-(Difluoromethoxy)-8-hydroxyquinoline is not available, the general understanding of the 8-hydroxyquinoline class suggests that a thorough evaluation of its metal-binding profile and its activity against a broad panel of kinases and other enzymes would be necessary to fully characterize its selectivity.

Co-treatment Strategies with Existing Agents in Preclinical Research Models

Combining therapeutic agents is a common strategy in medicine, particularly in cancer treatment, to enhance efficacy, overcome resistance, and reduce toxicity. Preclinical studies often explore the potential for synergistic or additive effects when a novel compound is co-administered with established drugs.

Computational Chemistry and Chemoinformatics for 2 Difluoromethoxy 8 Hydroxyquinoline Research

De Novo Design Approaches and Fragment-Based Drug Discovery for 2-(Difluoromethoxy)-8-hydroxyquinoline Analogs

The creation of novel analogs of 2-(Difluoromethoxy)-8-hydroxyquinoline with improved efficacy and specificity is a key objective in medicinal chemistry. De novo design and fragment-based drug discovery (FBDD) are two prominent computational strategies employed to achieve this goal.

De Novo Design

De novo drug design involves the computational generation of novel molecular structures from scratch, tailored to fit a specific biological target. nih.gov These methods utilize algorithms that "build" molecules atom by atom or fragment by fragment within the constraints of a target's binding site. Generative artificial intelligence (AI) models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), have become increasingly sophisticated, capable of designing novel compounds with desired physicochemical and biological properties. nih.govscispace.com For quinoline (B57606) derivatives, computational approaches like 3D-QSAR (Quantitative Structure-Activity Relationship) modeling can be used to analyze the structural features essential for biological activity. nih.gov By identifying regions of a template molecule, such as 2-(Difluoromethoxy)-8-hydroxyquinoline, where modifications would enhance activity, these models guide the rational design of new, more potent analogs. nih.gov

Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful alternative to traditional high-throughput screening (HTS). nih.gov It begins with the screening of libraries containing small, low-molecular-weight compounds, or "fragments" (typically <300 Da), to identify those that bind weakly but efficiently to the biological target. nih.govresearchgate.net The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is considered a "privileged" structure in medicinal chemistry and serves as an excellent starting fragment due to its established biological activities and metal-chelating properties. researchgate.netnih.gov

Once an initial fragment hit is identified through biophysical techniques like nuclear magnetic resonance (NMR) or surface plasmon resonance (SPR), its binding mode is determined, often using X-ray crystallography. rsc.orgfrontiersin.org This structural information then guides the optimization process, where the fragment is elaborated into a more potent, lead-like molecule. This can be achieved through several strategies:

Fragment Growing: Extending the fragment by adding new functional groups to improve interactions with the target's binding pocket. frontiersin.org

Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the target to create a single, higher-affinity molecule.

Fragment Merging: Combining the structural features of overlapping fragments into a novel, optimized chemical entity.

The FBDD approach for 2-(Difluoromethoxy)-8-hydroxyquinoline analogs would involve using the core 8-hydroxyquinoline structure as a starting point to explore interactions with a specific protein target. The difluoromethoxy group at the C2 position represents an initial vector for optimization, which can be modified or expanded upon based on structural data to enhance binding affinity and selectivity. mdpi.com

Table 1: Computational Strategies for Analog Design

| Strategy | Description | Application to 2-(Difluoromethoxy)-8-hydroxyquinoline | Key Advantages |

|---|---|---|---|

| De Novo Design (Structure-Based) | Algorithms construct novel molecules within the active site of a known target protein. | Design of new analogs that perfectly complement the topology and chemical environment of a specific enzyme or receptor active site. | Can generate highly novel chemical scaffolds with optimal fit to the target. |

| Pharmacophore Modeling | A model of the essential steric and electronic features required for biological activity is created and used to screen virtual libraries or guide new designs. researchgate.net | Developing a pharmacophore based on the 8-hydroxyquinoline core and using it to identify or design analogs with similar interaction patterns. | Focuses on essential binding features rather than the entire chemical structure. |

| Fragment-Based Drug Discovery (FBDD) | Small chemical fragments are screened for weak binding to a target; hits are then optimized into larger, more potent molecules. nih.gov | Using the 8-hydroxyquinoline moiety as a core fragment and computationally "growing" or "linking" it to improve target affinity. researchgate.net | High hit rates, efficient sampling of chemical space, and leads with better physicochemical properties. nih.gov |

| Generative AI Models | Machine learning models (e.g., GANs, VAEs) are trained on known molecules to generate new structures with desired properties. mdpi.com | Training a model on a database of active quinoline compounds to generate novel 2-(Difluoromethoxy)-8-hydroxyquinoline analogs predicted to have high activity. | Can explore vast chemical space and optimize for multiple properties simultaneously. |

Network Pharmacology and Systems Biology Approaches to Map Compound Action

Modern drug discovery recognizes that the "one drug, one target" paradigm is often an oversimplification. Network pharmacology and systems biology offer a holistic framework to understand how a compound like 2-(Difluoromethoxy)-8-hydroxyquinoline interacts with a complex network of proteins, pathways, and physiological systems.

Network Pharmacology

Network pharmacology is a computational discipline that integrates data from genomics, proteomics, and drug-target interactions to build and analyze complex biological networks. researchgate.net This approach aims to elucidate a drug's mechanism of action by identifying its multiple targets and the biological pathways they modulate. nih.govfrontiersin.org

For 2-(Difluoromethoxy)-8-hydroxyquinoline, a network pharmacology study would typically involve these steps:

Compound Target Prediction: Using computational tools and databases (e.g., STITCH, SwissTargetPrediction) to identify potential protein targets that can bind to the compound.

Disease-Associated Gene Identification: Compiling a list of genes and proteins known to be involved in a specific disease of interest from databases like GeneCards and OMIM.

Network Construction: Building a "compound-target-disease" interaction network to visualize the relationships between the drug, its potential targets, and the disease-related proteins. dovepress.com

Analysis and Pathway Enrichment: Analyzing the network to identify key proteins (hubs) and performing pathway enrichment analysis (e.g., KEGG, GO) to determine which signaling or metabolic pathways are most significantly affected by the compound. dovepress.combakerlab.org

This methodology allows researchers to move beyond a single target and understand how 2-(Difluoromethoxy)-8-hydroxyquinoline might exert its effects through a polypharmacological mechanism, potentially impacting interconnected pathways simultaneously. nih.gov

Systems Biology

Systems biology takes an even broader view, aiming to understand the emergent properties of complex biological systems by integrating multiple layers of information, including genomics, transcriptomics, proteomics, and metabolomics (multi-omics). youtube.com It uses mathematical models to simulate how a system responds to perturbations, such as the introduction of a drug. embopress.org

In the context of 2-(Difluoromethoxy)-8-hydroxyquinoline research, systems biology can:

Model the dynamic changes in cellular networks over time following exposure to the compound.

Predict potential synergistic or antagonistic effects when combined with other drugs by analyzing their impact on shared pathways. embopress.org

Identify biomarkers that indicate the compound's activity within a biological system.

By combining multi-omic data with computational modeling, systems biology can provide a comprehensive understanding of the physiological response to 2-(Difluoromethoxy)-8-hydroxyquinoline, connecting its molecular interactions to cellular and organism-level outcomes. youtube.com

Table 2: Steps in a Typical Network Pharmacology Study

| Step | Description | Tools and Databases | Expected Outcome for 2-(Difluoromethoxy)-8-hydroxyquinoline |

|---|---|---|---|

| 1. Target Identification | Predict potential protein targets of the compound based on chemical structure similarity and docking simulations. | SwissTargetPrediction, PharmMapper, STITCH | A list of putative protein binders for the compound. |

| 2. Network Construction | Integrate compound-target and protein-protein interaction (PPI) data to build a comprehensive network. | STRING, Cytoscape | A visual network map showing direct targets and their interacting partners. nih.gov |

| 3. Hub Gene Identification | Use topological analysis to find highly connected nodes (hubs) in the network, which are often critical for network stability. | CytoHubba (Cytoscape plugin) | Identification of key proteins that may be central to the compound's mechanism of action. |

| 4. Functional Enrichment Analysis | Analyze the network targets to identify over-represented biological pathways and molecular functions. | DAVID, Metascape, KEGG, Gene Ontology (GO) | Insight into the biological processes and signaling pathways modulated by the compound. dovepress.com |

Data Mining and Machine Learning Applications in 2-(Difluoromethoxy)-8-hydroxyquinoline Research

Data mining and machine learning (ML) are transforming drug discovery by enabling researchers to extract valuable insights from vast and complex datasets. nih.gov These technologies are applied throughout the research pipeline, from initial hit identification to lead optimization and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

In research involving 2-(Difluoromethoxy)-8-hydroxyquinoline and its analogs, machine learning models can be developed for several key tasks:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov For a library of 8-hydroxyquinoline analogs, a QSAR model could be trained to predict the activity of newly designed compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Virtual Screening: ML-based scoring functions can be used to rapidly screen large virtual libraries of compounds to identify those most likely to bind to a specific biological target. This is more efficient than traditional structure-based docking for extremely large databases.

ADMET Prediction: Predicting a compound's pharmacokinetic and toxicity profile early in the discovery process is crucial. Machine learning models trained on data from known drugs can predict properties like solubility, cell permeability, metabolic stability, and potential toxicity for novel analogs of 2-(Difluoromethoxy)-8-hydroxyquinoline. mdpi.com

Generative Chemistry: As mentioned in the de novo design section, advanced deep learning models can generate entirely new molecular structures that are optimized for specific properties, such as high predicted activity against a target and favorable drug-like characteristics. mdpi.com

These computational approaches rely on the availability of high-quality data. Data mining techniques are essential for curating, cleaning, and structuring data from various sources, such as public databases (e.g., ChEMBL, PubChem) and internal experimental results, to create robust datasets suitable for training predictive machine learning models. nih.gov

Table 3: Machine Learning Applications in Quinoline Analog Research

| Application | ML Method | Description | Potential Impact |

|---|---|---|---|

| Activity Prediction | Random Forest, Support Vector Machines (SVM), Gradient Boosting | Trains a model on a set of known active and inactive quinoline analogs to predict the biological activity of new compounds. | Accelerates hit-to-lead optimization by prioritizing synthesis of the most promising candidates. |

| ADMET Profiling | Deep Neural Networks (DNNs), Graph Convolutional Networks (GCNs) | Predicts key pharmacokinetic and toxicity properties based on molecular structure. | Reduces late-stage attrition of drug candidates by flagging potential liabilities early. mdpi.com |

| Virtual Screening | Logistic Regression, Naive Bayes | Classifies compounds in large virtual libraries as potential "hits" or "non-hits" for a specific target. | Cost-effectively narrows down large compound collections to a manageable number for experimental testing. |

| De Novo Generation | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs) | Generates novel molecular structures optimized to have desired properties (e.g., high activity, low toxicity). mdpi.com | Creates novel intellectual property and explores new regions of chemical space. |

Analytical Methodologies for Research and Characterization of 2 Difluoromethoxy 8 Hydroxyquinoline

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are indispensable for separating 2-(Difluoromethoxy)-8-hydroxyquinoline from impurities and reaction byproducts, as well as for its quantification. The choice of technique is dictated by the compound's properties and the specific analytical requirements.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like 2-(Difluoromethoxy)-8-hydroxyquinoline. The development of a robust HPLC method is critical for obtaining accurate and reproducible results.

Due to the chelating nature of the 8-hydroxyquinoline (B1678124) core, which can interact with metal ions present in standard silica-based columns and lead to peak distortion, specialized columns are often preferred. sielc.comsielc.com Mixed-mode columns, such as Primesep 100 or Primesep 200, which combine reversed-phase and ion-exchange characteristics, have demonstrated superior performance in retaining and analyzing 8-hydroxyquinoline and its derivatives. sielc.comsielc.com These columns offer enhanced retention through ionic interactions between the basic quinoline (B57606) nitrogen and the cation-exchange functional groups of the stationary phase. sielc.com

A typical HPLC method for a related compound, 8-hydroxyquinoline, utilizes a mobile phase consisting of acetonitrile (B52724) (ACN) and water with a buffer like sulfuric acid or phosphoric acid. sielc.comsielc.com For mass spectrometry (LC-MS) applications, volatile buffers such as ammonium (B1175870) formate (B1220265) are substituted to ensure compatibility with the MS detector. sielc.com Detection is commonly achieved using a UV detector, with wavelengths around 200 nm or 250 nm providing good sensitivity for the quinoline chromophore. sielc.comsielc.com A simple isocratic method with a mobile phase of 30% ACN and 0.1% phosphoric acid has been shown to be effective for 8-hydroxyquinoline on a Primesep 200 column, yielding high efficiency and symmetrical peak shapes. sielc.com

For the analysis of 2-(Difluoromethoxy)-8-hydroxyquinoline, a similar approach would be adopted, with optimization of the mobile phase composition, flow rate, and column temperature to achieve the best separation and peak shape. A reversed-phase C18 column could also be employed, though it may offer less retention compared to mixed-mode columns. sielc.com

Table 1: Illustrative HPLC Method Parameters for 8-Hydroxyquinoline Derivatives

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Primesep 100 | Primesep 200 |

| Mobile Phase | Water/Acetonitrile with Sulfuric Acid | 30% Acetonitrile with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 200 nm | UV at 250 nm |

| Mode | Isocratic | Isocratic |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While 2-(Difluoromethoxy)-8-hydroxyquinoline itself may not be sufficiently volatile for direct GC-MS analysis, derivatization can be employed to create more volatile analogues. This technique is particularly useful for identifying and quantifying trace amounts of the compound or its metabolites in complex matrices.

The derivatization process would typically involve reacting the hydroxyl group of the quinoline ring to form a less polar and more volatile ether or ester. The resulting derivative can then be analyzed by GC-MS. The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the capillary column. A non-polar column, such as one with a polydimethylsiloxane (B3030410) (PDMS) stationary phase, is often used for the separation of such derivatives. mdpi.com

Following separation, the eluting compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). mdpi.com The resulting mass spectrum, which shows the mass-to-charge ratio of the fragment ions, provides a unique fingerprint for the compound, allowing for its unambiguous identification. The NIST Mass Spectrometry Data Center provides a reference library of mass spectra that can be used for comparison. nist.gov

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) presents a hybrid approach between gas and liquid chromatography and can be a valuable tool for the analysis of 2-(Difluoromethoxy)-8-hydroxyquinoline. SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. This technique is particularly advantageous for the separation of chiral compounds and for achieving faster separations than HPLC.

The low viscosity and high diffusivity of supercritical fluids allow for high flow rates without generating excessive backpressure, leading to rapid analyses. The polarity of the mobile phase can be easily tuned by adding a co-solvent, such as methanol (B129727), which allows for the elution of a wide range of compounds. For a compound like 2-(Difluoromethoxy)-8-hydroxyquinoline, SFC could offer a green alternative to normal-phase HPLC, reducing the consumption of organic solvents.

Spectroscopic Methods for Structural Elucidation and Confirmation in Research Synthesis

Spectroscopic techniques are paramount for the definitive identification and structural confirmation of newly synthesized molecules like 2-(Difluoromethoxy)-8-hydroxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For 2-(Difluoromethoxy)-8-hydroxyquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be conducted.

¹H NMR: This experiment provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The aromatic protons of the quinoline ring system and the proton of the difluoromethoxy group would exhibit characteristic chemical shifts and coupling patterns. For the parent 8-hydroxyquinoline, the proton signals are well-documented and can serve as a reference. chemicalbook.com

¹³C NMR: This technique probes the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, providing a carbon "fingerprint" of the compound. The chemical shifts of the carbon atoms in the quinoline ring and the difluoromethoxy group would be characteristic.

¹⁹F NMR: Given the presence of two fluorine atoms in the difluoromethoxy group, ¹⁹F NMR is an essential tool. This experiment is highly sensitive and provides direct information about the chemical environment of the fluorine atoms. The signal for the -OCHF₂ group would likely appear as a doublet due to coupling with the adjacent proton.

Table 2: Predicted NMR Data for 2-(Difluoromethoxy)-8-hydroxyquinoline (Illustrative)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| ¹H | 7.0-8.5 | Multiplets | - |

| 6.5-7.0 (t) | Triplet | J(H-F) ≈ 70-80 | |

| ¹³C | 110-160 | - | - |

| 115 (t) | Triplet | J(C-F) ≈ 240-250 |

| ¹⁹F | -120 to -140 | Doublet | J(F-H) ≈ 70-80 |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, often to four or five decimal places. This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula of 2-(Difluoromethoxy)-8-hydroxyquinoline. Techniques like electrospray ionization (ESI) are commonly used to generate the molecular ion. nih.gov

Tandem Mass Spectrometry (MS/MS) is used to further elucidate the structure of the compound. In an MS/MS experiment, the molecular ion is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. This fragmentation pattern provides valuable information about the connectivity of the atoms within the molecule. For example, the fragmentation of 2-(Difluoromethoxy)-8-hydroxyquinoline would likely show the loss of the difluoromethoxy group and characteristic fragmentation of the quinoline ring system, providing further confirmation of its structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are fundamental for the structural elucidation and characterization of new chemical entities. For 2-(Difluoromethoxy)-8-hydroxyquinoline, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy would be primary tools for confirming its molecular structure and electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibration frequencies. For 2-(Difluoromethoxy)-8-hydroxyquinoline, the IR spectrum would be expected to show key absorption bands confirming its structure. While the precise spectrum for this specific compound is not published, the expected characteristic peaks can be predicted based on the known spectra of 8-hydroxyquinoline. nih.gov

The analysis would focus on identifying peaks corresponding to: